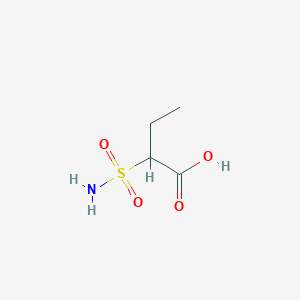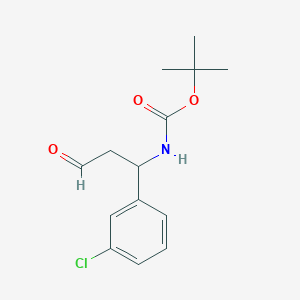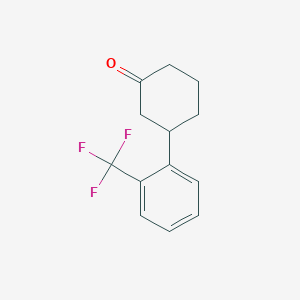
5-Bromo-2'-deoxy-2'-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2’-deoxy-2’-fluorouridine: is a synthetic nucleoside analog that has garnered interest due to its potential antiviral properties. This compound is a 5-halo analog, which means it contains a halogen atom at the 5th position of the nucleoside structure. It is primarily used in scientific research and has shown promise as an antiviral agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxy-2’-fluorouridine typically involves the halogenation of a nucleoside precursor. The process begins with the protection of the hydroxyl groups on the nucleoside, followed by the introduction of the bromine and fluorine atoms at specific positions. The reaction conditions often require the use of halogenating agents such as bromine or N-bromosuccinimide (NBS) and fluorinating agents like diethylaminosulfur trifluoride (DAST). The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production methods for 5-Bromo-2’-deoxy-2’-fluorouridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for protection, halogenation, and deprotection steps helps in maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2’-deoxy-2’-fluorouridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the halogen atoms.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding uridine analog
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed:
Substitution Products: Various substituted nucleosides depending on the reagent used.
Oxidation Products: Oxidized derivatives of the nucleoside.
Reduction Products: Dehalogenated nucleosides
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2’-deoxy-2’-fluorouridine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. It is incorporated into DNA during replication, allowing researchers to track and analyze cell proliferation and DNA damage responses .
Medicine: In medicine, 5-Bromo-2’-deoxy-2’-fluorouridine has shown potential as an antiviral agent. It inhibits the replication of certain viruses by interfering with their DNA synthesis. This makes it a candidate for the development of antiviral drugs .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its ability to undergo multiple chemical reactions makes it valuable in the synthesis of complex organic compounds .
Mechanism of Action
The mechanism of action of 5-Bromo-2’-deoxy-2’-fluorouridine involves its incorporation into viral DNA during replication. Once incorporated, it disrupts the normal function of the viral DNA, leading to the inhibition of viral replication. The compound targets viral DNA polymerases, which are essential for the replication of viral genomes. By inhibiting these enzymes, 5-Bromo-2’-deoxy-2’-fluorouridine effectively halts the spread of the virus .
Comparison with Similar Compounds
5-Fluoro-2’-deoxyuridine: Another nucleoside analog with antiviral properties.
5-Bromo-2’-deoxyuridine: A brominated analog used in DNA synthesis studies.
5-Iodo-2’-deoxyuridine: An iodinated analog with antiviral and anticancer properties.
Comparison: 5-Bromo-2’-deoxy-2’-fluorouridine is unique due to the presence of both bromine and fluorine atoms in its structure. This dual halogenation provides it with distinct chemical and biological properties compared to its analogs. For instance, the fluorine atom enhances its stability and resistance to enzymatic degradation, while the bromine atom contributes to its antiviral activity .
Properties
Molecular Formula |
C9H10BrFN2O5 |
|---|---|
Molecular Weight |
325.09 g/mol |
IUPAC Name |
5-bromo-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
WFOXFPXBLFRFHB-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)Br |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13085721.png)




![[7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13085760.png)






